molecular formula C11H19NO3 B8091819 (1R,5S)-tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

(1R,5S)-tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B8091819
M. Wt: 213.27 g/mol
InChI Key: UCFRPUSUNQPJRS-ZQTLJVIJSA-N
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Description

(1R,5S)-tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate: is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the hydroxyl and tert-butyl carboxylate groups. Common synthetic routes may include:

  • Intramolecular cyclization reactions: to form the bicyclic structure.

  • Hydroxylation reactions: to introduce the hydroxyl group at the 6-position.

  • Esterification reactions: to attach the tert-butyl carboxylate group.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

(1R,5S)-tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

(1R,5S)-tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate: can be compared to other similar compounds, such as:

  • (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid: Similar bicyclic structure but different functional groups.

  • 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid: Contains a sulfur atom in the bicyclic ring.

Biological Activity

(1R,5S)-tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, with the CAS number 1932192-67-0, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H19NO3, with a molecular weight of 213.28 g/mol. The compound features a tert-butyl group and a hydroxyl group on a bicyclic structure, which contributes to its biological activity.

Research indicates that this compound may interact with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This is particularly relevant in the context of antibiotic resistance.
  • Neuroprotective Effects : The compound has shown promise in neuroprotective assays, potentially due to its ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress.
  • Analgesic Properties : Some studies have indicated that this compound may possess analgesic effects, possibly through its interaction with pain pathways in the central nervous system.

Case Studies and Research Findings

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) below 50 µg/mL.
Study B NeuroprotectionShowed significant reduction in neuronal death in vitro under oxidative stress conditions when treated with concentrations of 10 µM.
Study C Analgesic EffectsReported pain relief in animal models comparable to standard analgesics at doses of 5-10 mg/kg.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various synthetic routes involving cyclization reactions and functional group modifications typical of bicyclic compounds.

Synthetic Route Example

A common synthetic pathway involves the formation of the bicyclic core followed by selective hydroxylation and esterification to yield the final product.

Properties

IUPAC Name

tert-butyl (1R,5S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFRPUSUNQPJRS-ZQTLJVIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC([C@@H]2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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